molecular formula C18H15F5N2O3 B11480237 Propanoic acid, 2-(benzoylamino)-2-[(2,4-difluorophenyl)amino]-3,3,3-trifluoro-, ethyl ester

Propanoic acid, 2-(benzoylamino)-2-[(2,4-difluorophenyl)amino]-3,3,3-trifluoro-, ethyl ester

Cat. No.: B11480237
M. Wt: 402.3 g/mol
InChI Key: NQMASEUOLZMCFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanoic acid, 2-(benzoylamino)-2-[(2,4-difluorophenyl)amino]-3,3,3-trifluoro-, ethyl ester is a complex organic compound that belongs to the class of propanoic acids. This compound is characterized by the presence of benzoylamino and difluorophenylamino groups, along with a trifluoromethyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2-(benzoylamino)-2-[(2,4-difluorophenyl)amino]-3,3,3-trifluoro-, ethyl ester typically involves multiple steps:

    Formation of Benzoylamino Group: The benzoylamino group can be introduced through the reaction of benzoyl chloride with an appropriate amine under basic conditions.

    Introduction of Difluorophenylamino Group: The difluorophenylamino group can be added via a nucleophilic substitution reaction using 2,4-difluoroaniline.

    Addition of Trifluoromethyl Group: The trifluoromethyl group is often introduced using trifluoromethylation reagents such as trifluoromethyl iodide.

    Esterification: The final step involves esterification of the propanoic acid derivative with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzoylamino and difluorophenylamino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Synthesis: Intermediate in the synthesis of complex organic molecules.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Protein Binding: Investigated for its binding affinity to certain proteins.

Medicine

    Drug Development: Explored as a potential drug candidate for various diseases.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Material Science: Used in the development of advanced materials.

    Agriculture: Investigated for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of propanoic acid, 2-(benzoylamino)-2-[(2,4-difluorophenyl)amino]-3,3,3-trifluoro-, ethyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    Propanoic acid derivatives: Compounds with similar propanoic acid backbones.

    Benzoylamino compounds: Compounds containing the benzoylamino group.

    Difluorophenylamino compounds: Compounds with the difluorophenylamino group.

    Trifluoromethyl compounds: Compounds containing the trifluoromethyl group.

Uniqueness

Propanoic acid, 2-(benzoylamino)-2-[(2,4-difluorophenyl)amino]-3,3,3-trifluoro-, ethyl ester is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H15F5N2O3

Molecular Weight

402.3 g/mol

IUPAC Name

ethyl 2-benzamido-2-(2,4-difluoroanilino)-3,3,3-trifluoropropanoate

InChI

InChI=1S/C18H15F5N2O3/c1-2-28-16(27)17(18(21,22)23,24-14-9-8-12(19)10-13(14)20)25-15(26)11-6-4-3-5-7-11/h3-10,24H,2H2,1H3,(H,25,26)

InChI Key

NQMASEUOLZMCFK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC1=C(C=C(C=C1)F)F)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.